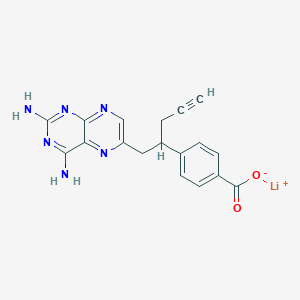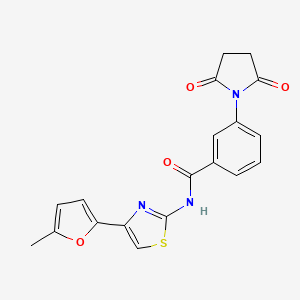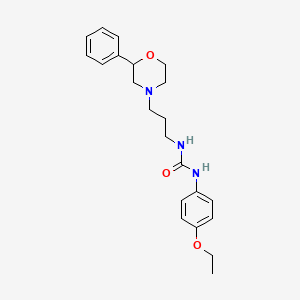![molecular formula C15H14FNO3S B2489596 [(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate CAS No. 848372-89-4](/img/structure/B2489596.png)
[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar fluorinated compounds has been explored through various routes, including halogenation, protection of thiophene by trimethylsilyl groups, and bromine/fluorine exchange, as demonstrated in the preparation of 3-fluoro-4-hexylthiophene, which involves perbromination of 3-hexylthiophene followed by a bromine/fluorine exchange (Gohier et al., 2013). Similarly, the synthesis of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate from ethyl 6-(4-bromophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate and ammonium acetate illustrates a method that could potentially be adapted for synthesizing the compound (Sapnakumari et al., 2014).
Molecular Structure Analysis
Molecular structure analysis, including FT-IR, single crystal X-ray diffraction, and computational methods such as HF and DFT, has been applied to similar compounds for confirming their structure and understanding their vibrational wavenumbers (Mary et al., 2014). These techniques reveal the geometrical parameters and stability of molecules, providing insights into the molecular structure of "[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate".
Chemical Reactions and Properties
Reactions involving methyl 3-hydroxythiophene-2-carboxylate, which can yield thiophene-2,4-diols through straightforward halogenation and subsequent reactions, might share similarities with the chemical reactions "[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate" undergoes (Corral & Lissavetzky, 1984). The introduction of fluorine atoms into thiophene compounds modifies their electronic properties, as seen in studies of fluorinated polythiophenes (Gohier et al., 2013), suggesting that the presence of fluorine in "[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate" also affects its chemical behavior and interactions.
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting points, and crystallinity, have been extensively studied through methods like single-crystal X-ray diffraction, revealing detailed crystal structures and intermolecular interactions (Tao et al., 2020). These analyses provide a basis for understanding the physical properties of "[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate", including its crystalline form and potential for forming hydrogen bonds and other weak intermolecular interactions.
Applications De Recherche Scientifique
Synthesis and Functionalization
The synthesis of thiourea derivatives, including those related to "[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate," and their antipathogenic activity demonstrate the compound's potential in developing novel antimicrobial agents with antibiofilm properties. These derivatives show significant activity against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban et al., 2011).
Molecular Sensing and Detection
Fluorescent pH sensors constructed from heteroatom-containing luminogens with tunable aggregation-induced emission (AIE) and intramolecular charge transfer (ICT) characteristics, similar in design principle to the mentioned compound, have been developed for detecting acidic and basic organic vapors (Yang et al., 2013).
Material Science Applications
In materials science, compounds incorporating fluorinated thiophene units have been used to synthesize high-performance organic semiconductors and conductive polymers. These materials find applications in organic solar cells, light-emitting diodes (LEDs), and sensors due to their enhanced electrical properties and stability (Tan et al., 2016).
Chiral Stationary Phases
Derivatives of fluorinated thiophenes have been applied as chiral stationary phases for high-performance liquid chromatography (HPLC), facilitating the enantioseparation of various compounds. The structural modifications introduced by fluorination significantly affect the chiral recognition abilities of these materials (Chankvetadze et al., 1997).
Organic Electronics
In organic electronics, fluorinated thiophene derivatives are crucial for tuning the electronic properties of conjugated polythiophenes, leading to materials with varied applications in organic photovoltaics and field-effect transistors. These materials offer a pathway to adjust the electronic levels and stability of organic electronic devices (Gohier et al., 2013).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
[2-(3-fluoro-4-methylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3S/c1-9-3-5-11(7-12(9)16)17-14(18)8-20-15(19)13-6-4-10(2)21-13/h3-7H,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMCQZHBLBLDGTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC=C(S2)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(dimethylamino)phenethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2489514.png)
![(2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2489516.png)
![1-(3-chlorophenyl)-3-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)urea](/img/structure/B2489518.png)
![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B2489520.png)


![N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide](/img/structure/B2489524.png)


![4-[[2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B2489527.png)
![N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide](/img/structure/B2489528.png)
![N-(4-chloro-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2489530.png)
![methyl 2-(2-((4-ethoxyphenyl)amino)-2-oxoethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2489533.png)
